Arnidiol

Descripción general

Descripción

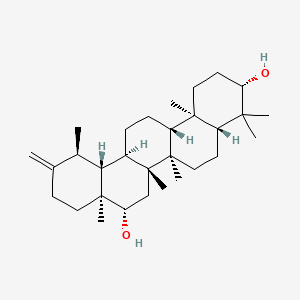

Arnidiol es un triterpeno citotóxico con la fórmula molecular C₃₀H₅₀O₂. Fue aislado por primera vez del florecimiento de la planta Arnica montana y también se ha encontrado en la planta Taraxacum officinale . This compound es conocido por sus potenciales propiedades terapéuticas, particularmente en el campo de la investigación del cáncer debido a sus efectos citotóxicos.

Aplicaciones Científicas De Investigación

Arnidiol tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como precursor para sintetizar otros triterpenos complejos.

Biología: Estudiado por su papel en la señalización celular y la apoptosis.

Medicina: Investigado por su potencial como agente anticancerígeno debido a sus propiedades citotóxicas.

Industria: Utilizado en el desarrollo de productos farmacéuticos y cosméticos a base de productos naturales.

Mecanismo De Acción

Arnidiol ejerce sus efectos principalmente a través de la inducción de apoptosis en las células cancerosas. Interactúa con varios objetivos moleculares y vías, que incluyen:

Vía mitocondrial: Disrupción del potencial de la membrana mitocondrial que conduce a la muerte celular.

Vía de especies reactivas del oxígeno (ROS): Generación de especies reactivas del oxígeno que inducen estrés oxidativo y apoptosis.

Vía NF-κB: Inhibición de la vía de señalización NF-κB, que participa en la supervivencia y proliferación celular.

Análisis Bioquímico

Biochemical Properties

Arnidiol interacts with various enzymes and proteins in biochemical reactions. It induces mitochondrial fission and apoptosis through mitochondrial translocation of Drp1 and cofilin . The interaction of Drp1 and cofilin in mitochondria is involved in this compound-induced mitochondrial fission and apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound induces mitochondrial fission and apoptosis in human cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Only dephosphorylated Drp1 (Ser637) and cofilin (Ser3) are translocated to the mitochondria . A mechanistic study revealed that ROCK1 activation plays an important role in the this compound-mediated Drp1 and cofilin dephosphorylation and mitochondrial translocation, mitochondrial fission, and apoptosis .

Subcellular Localization

It has been found that this compound induces mitochondrial translocation of Drp1 and cofilin .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Arnidiol se puede sintetizar a través de varias reacciones orgánicas, aunque las rutas sintéticas detalladas no están ampliamente documentadas. La síntesis generalmente involucra la ciclación del escualeno o sus derivados, seguida de modificaciones del grupo funcional para introducir los grupos hidroxilo en posiciones específicas.

Métodos de producción industrial: La producción industrial de this compound se realiza principalmente mediante la extracción de fuentes naturales como Arnica montana y Taraxacum officinale. El proceso de extracción implica la extracción con disolventes, seguida de pasos de purificación como la cromatografía para aislar this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: Arnidiol se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a grupos carbonilo.

Reducción: Reducción de grupos carbonilo de regreso a grupos hidroxilo.

Sustitución: Reemplazo de grupos hidroxilo con otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Reactivos como trióxido de cromo o permanganato de potasio.

Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Reactivos como cloruro de tionilo para convertir los grupos hidroxilo en cloruros, seguido de una sustitución nucleofílica.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados o reducidos de this compound, que se pueden modificar aún más para aplicaciones específicas .

Comparación Con Compuestos Similares

Arnidiol es único entre los triterpenos debido a su patrón de hidroxilación específico y sus propiedades citotóxicas. Compuestos similares incluyen:

Ácido betulínico: Otro triterpeno con propiedades anticancerígenas, pero que difiere en su patrón de hidroxilación.

Ácido oleanólico: Conocido por sus efectos antiinflamatorios y hepatoprotectores.

Ácido ursólico: Comparte similitudes estructurales pero tiene diferentes actividades biológicas.

This compound se destaca por sus potentes efectos citotóxicos y sus aplicaciones específicas en la investigación del cáncer, lo que lo convierte en un compuesto valioso para su posterior estudio y desarrollo.

Actividad Biológica

Arnidiol is a pentacyclic triterpene diol with significant biological activities, particularly in the context of cancer treatment and antioxidative effects. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is structurally characterized as follows:

- Chemical Formula : C30H50O3

- Molecular Weight : 466.71 g/mol

- Classification : Pentacyclic triterpene

This compound is often isolated from various plant sources, including Barleria longiflora, and has been studied for its diverse pharmacological activities.

Induction of Apoptosis

Recent studies have highlighted this compound's role in inducing apoptosis in cancer cells. A notable study focused on MDA-MB-231 breast cancer cells demonstrated that this compound triggers mitochondrial fission and apoptosis via the following mechanisms:

- Mitochondrial Translocation : this compound facilitates the translocation of Drp1 (Dynamin-related protein 1) and cofilin to mitochondria, which is crucial for mitochondrial fission.

- Dephosphorylation : The activation of ROCK1 (Rho-associated protein kinase 1) leads to the dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), promoting their interaction and subsequent mitochondrial fission.

- Inhibition Studies : Knockdown of Drp1 or cofilin abrogated this compound-induced mitochondrial effects, confirming their essential roles in the apoptotic process .

Antioxidant Properties

This compound exhibits significant antioxidant activity, which contributes to its protective effects against oxidative stress. This activity has been evaluated through various assays measuring reactive oxygen species (ROS) production. The compound's ability to scavenge free radicals makes it a potential candidate for preventing oxidative damage in cells.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. Its mechanism involves modulating cytokine production and reducing inflammatory markers in various cell types.

Cancer Treatment

A study involving xenografted mice treated with this compound showed promising results in reducing tumor size and promoting apoptosis in cancerous tissues. The findings suggest that this compound could be developed as a therapeutic agent for specific cancers, particularly those resistant to conventional treatments .

Safety and Toxicity

While many studies highlight the therapeutic potential of this compound, it is essential to consider its safety profile. A systematic review indicated that while topical applications are generally well-tolerated, systemic administration may lead to adverse effects depending on dosage and duration . Further research is necessary to establish safe usage guidelines.

Comparative Efficacy Table

The following table summarizes the biological activities of this compound compared to other known compounds:

Propiedades

IUPAC Name |

(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20-,21+,22-,23+,24+,25-,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPDFSGGBHSXSV-IMLFCHQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CCC1=C)C)O)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CCC1=C)C)O)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986880 | |

| Record name | Arnidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6750-30-7 | |

| Record name | Arnidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6750-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arnidiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arnidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARNIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B94L6R1Z6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.